molecular formula C16H15NOS B11033376 N-Benzyl-N-[(thiophen-2-YL)methyl]but-2-ynamide

N-Benzyl-N-[(thiophen-2-YL)methyl]but-2-ynamide

Cat. No.: B11033376
M. Wt: 269.4 g/mol
InChI Key: UCZQUFXPGJOIOR-UHFFFAOYSA-N
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Description

N-Benzyl-N-[(thiophen-2-yl)methyl]but-2-ynamide is a chemical compound with the following structural formula:

(2Z)-N-benzyl-2-cyano-3-(thiophen-2-yl)prop-2-enamide\text{(2Z)-N-benzyl-2-cyano-3-(thiophen-2-yl)prop-2-enamide} (2Z)-N-benzyl-2-cyano-3-(thiophen-2-yl)prop-2-enamide

This compound belongs to the class of enamide derivatives and contains a benzyl group, a cyano group, and a thiophene ring

Preparation Methods

Synthetic Routes:: The synthesis of N-Benzyl-N-[(thiophen-2-yl)methyl]but-2-ynamide involves the reaction of appropriate starting materials. One common synthetic route is the condensation of benzylamine with 2-cyanoprop-2-enamide in the presence of a suitable catalyst.

Reaction Conditions::
  • Reactants: Benzylamine, 2-cyanoprop-2-enamide
  • Catalyst: Acidic or basic conditions
  • Solvent: Organic solvents (e.g., ethanol, dichloromethane)
  • Temperature: Room temperature to reflux
  • Isolation: Purification by column chromatography or recrystallization

Industrial Production:: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a foundation for further exploration.

Chemical Reactions Analysis

Reactions:: N-Benzyl-N-[(thiophen-2-yl)methyl]but-2-ynamide can undergo various reactions, including:

    Nucleophilic Addition: The cyano group can react with nucleophiles (e.g., Grignard reagents) to form new carbon-carbon bonds.

    Hydrolysis: Treatment with acid or base leads to hydrolysis of the cyano group, yielding the corresponding carboxylic acid.

    Reduction: Reduction of the cyano group to the corresponding amine can occur using reducing agents (e.g., LiAlH4).

    Substitution: The benzyl group can undergo substitution reactions (e.g., halogenation) under appropriate conditions.

Common Reagents and Conditions::
  • Grignard reagents (e.g., RMgX) for nucleophilic addition
  • Acid (e.g., HCl) or base (e.g., NaOH) for hydrolysis
  • Reducing agents (e.g., LiAlH4) for reduction
  • Halogenating agents (e.g., Br2, Cl2) for substitution

Major Products:: The major products depend on the specific reaction conditions. Hydrolysis yields the corresponding carboxylic acid, while reduction leads to the primary amine.

Scientific Research Applications

    Medicinal Chemistry: Exploration as a scaffold for drug design due to its unique structure.

    Organic Synthesis: Use as a building block for more complex molecules.

    Materials Science: Investigation of its properties for functional materials.

Mechanism of Action

The exact mechanism of action remains an area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

N-Benzyl-N-[(thiophen-2-yl)methyl]but-2-ynamide can be compared with related compounds such as:

Properties

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

N-benzyl-N-(thiophen-2-ylmethyl)but-2-ynamide

InChI

InChI=1S/C16H15NOS/c1-2-7-16(18)17(13-15-10-6-11-19-15)12-14-8-4-3-5-9-14/h3-6,8-11H,12-13H2,1H3

InChI Key

UCZQUFXPGJOIOR-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N(CC1=CC=CC=C1)CC2=CC=CS2

Origin of Product

United States

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